molecular formula C11H25NO2 B8593318 N-(2,2-diethoxyethyl)-2,2-dimethylpropan-1-amine

N-(2,2-diethoxyethyl)-2,2-dimethylpropan-1-amine

Cat. No. B8593318
M. Wt: 203.32 g/mol
InChI Key: CZKKYNNMQNSPRW-UHFFFAOYSA-N
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Patent
US08017602B2

Procedure details

Sodium triacetoxyborohydride (5.30 g) was added to a cooled at 0° C. solution of aminoacetaldehyde diethyl acetal (2.91 mL) and pivalaldehyde (2.21 mL) in dichloromethane (50 mL). The reaction was stirred for 16 h, allowing the temperature to warm to ambient conditions. Water (50 mL) was added, followed by portionwise addition of sodium bicarbonate (8.40 g), causing effervescence. The mixture was stirred vigorously for 1 h, then allowed to partition. The phases were then separated and the aqueous phase extracted with further dichloromethane (20 mL). The combined organic extracts were dried over sodium sulfate, filtered and concentrated in vacuo to afford N-(2,2-diethoxyethyl)-2,2-dimethylpropan-1-amine (3.79 g) as an oil. 1H NMR (400 MHz, CDCl3) δ 4.63 (t, J=5.6 Hz, 1H), 3.71 (dq, J=9.5, 7.1 Hz, 2H), 3.55 (dq, J=9.4, 7.1 Hz, 2H), 2.73 (d, J=5.6 Hz, 2H), 2.37 (s, 2H), 1.22 (t, J=7.1 Hz, 6H), 0.91 (s, 9H)
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
2.91 mL
Type
reactant
Reaction Step Two
Quantity
2.21 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
8.4 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[CH2:15]([O:17][CH:18]([O:21][CH2:22][CH3:23])[CH2:19][NH2:20])[CH3:16].[CH:24](=O)[C:25]([CH3:28])([CH3:27])[CH3:26].C(=O)(O)[O-].[Na+]>ClCCl.O>[CH2:15]([O:17][CH:18]([O:21][CH2:22][CH3:23])[CH2:19][NH:20][CH2:24][C:25]([CH3:28])([CH3:27])[CH3:26])[CH3:16] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Two
Name
Quantity
2.91 mL
Type
reactant
Smiles
C(C)OC(CN)OCC
Name
Quantity
2.21 mL
Type
reactant
Smiles
C(C(C)(C)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
8.4 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient conditions
STIRRING
Type
STIRRING
Details
The mixture was stirred vigorously for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to partition
CUSTOM
Type
CUSTOM
Details
The phases were then separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with further dichloromethane (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC(CNCC(C)(C)C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.79 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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